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2-(4-methoxyphenoxy)butanamide

Cat. No.: B4750949
M. Wt: 209.24 g/mol
InChI Key: QZYDNDIFWQQCRR-UHFFFAOYSA-N
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Description

Contextualization of the Butanamide Scaffold in Organic Synthesis

The butanamide core is a versatile and valuable scaffold in organic synthesis. Amides, in general, are fundamental functional groups, but the specific butanamide structure has been incorporated into a variety of molecules with significant biological activities. For instance, researchers have synthesized series of butanamides as potential anticonvulsant agents dergipark.org.tr. These efforts often involve creating hybrid molecules that combine the butanamide fragment with other pharmacologically active structures, such as those found in existing antiepileptic drugs dergipark.org.tr.

Furthermore, the butanamide scaffold has been utilized in the construction of diverse chemical libraries for drug discovery. In one approach, a 4-oxo-2-butenamide scaffold served as a versatile intermediate that could be transformed into various core structures, expanding the chemical space for lead-like compound libraries nih.gov. The synthesis of N-(substituted-phenyl)butanamides has also been a focus of research, particularly in the development of enzyme inhibitors. Studies have detailed the synthesis of novel indole-based oxadiazole scaffolds linked to N-(substituted-phenyl)butanamides, which have shown potent inhibitory activity against urease, a key enzyme in certain pathological conditions rsc.orgsemanticscholar.orgrsc.org. These examples underscore the butanamide scaffold's utility as a foundational element for creating structurally complex and functionally diverse molecules.

Significance of the Phenoxy Ether Linkage and Methoxy (B1213986) Substituent in Chemical Structures

The phenoxy ether linkage and the methoxy group are prominent features in many biologically active compounds and approved drugs, each imparting distinct physicochemical properties.

Phenoxy Ether Linkage: Aromatic ethers, particularly phenol (B47542) ethers, consist of an oxygen atom connecting a phenyl ring to another organic group wikipedia.org. This linkage introduces a degree of conformational rigidity and influences the molecule's polarity and solubility. While the ether oxygen can act as a hydrogen bond acceptor, the presence of the aromatic ring generally reduces water solubility compared to aliphatic ethers wikipedia.orgbritannica.com. In medicinal chemistry, the phenoxy group is often found in the lipophilic regions of drug candidates and can be crucial for binding to target enzymes or receptors nih.gov. For example, research on phenoxyacrylic amide derivatives identified them as inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy acs.org. The phenoxy moiety itself is a common building block in the synthesis of pharmaceuticals, agrochemicals, and polymers ontosight.aiontosight.ai.

Methoxy Substituent: The methoxy group (-OCH3) is one of the most common substituents found in approved drugs and natural products nih.govresearchgate.net. Its prevalence is due to the beneficial properties it can confer upon a molecule. The methoxy group can enhance ligand-target binding, modulate physicochemical characteristics, and influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties nih.govresearchgate.net. It is often considered a "scout" group in drug discovery; its addition to a scaffold can help explore protein pockets for potential binding interactions, often improving potency without significantly increasing lipophilicity tandfonline.com. Despite its advantages, the methoxy group can be metabolically labile, often undergoing O-demethylation by cytochrome P450 enzymes, which is a key consideration in drug design tandfonline.com.

Overview of General Academic Research Directions for Structurally Related Amides

The academic interest in amides structurally related to 2-(4-methoxyphenoxy)butanamide is largely centered on their potential as therapeutic agents. Research frequently explores how modifying the substituents on the phenoxy and amide components can tune biological activity.

Key research directions include:

Enzyme Inhibition: A significant area of investigation is the design of phenoxy-based amides as enzyme inhibitors. For example, (4-phenoxyphenyl)tetrazolecarboxamides have been synthesized and evaluated as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes involved in the endocannabinoid system nih.gov. In a different context, the synthesis of phenoxyacyl-ethanolamides was explored to study their interaction with FAAH, where the bulky phenoxy group was thought to provide steric hindrance at the enzyme's active site nih.gov.

Modulation of Transcription Factors: As mentioned previously, (E)-phenoxyacrylic amides have been developed as potent inhibitors of HIF-1α, demonstrating that this class of compounds can interfere with cellular signaling pathways critical to cancer progression acs.org.

Antimicrobial and Other Biological Activities: N-Aryl(phenoxy)acetamides, which are structurally analogous to acetaminophen, have been synthesized and studied for their potential biological activities, including antimicrobial properties sci-hub.se.

These research programs highlight a common strategy: using the phenoxy-amide core as a template and systematically modifying its peripheral groups to optimize interactions with a specific biological target.

Defining the Scope of Academic Inquiry into this compound

Given the absence of dedicated studies on this compound, the scope of academic inquiry is currently hypothetical and predictive. It is based on the established roles of its constituent fragments. The presence of the butanamide scaffold suggests potential applications in areas like neurology, following the precedent of butanamide-based anticonvulsants dergipark.org.tr. The combination of the phenoxy ether and the methoxy-substituted phenyl ring, a common feature in medicinal chemistry, points toward investigations into its potential as an enzyme inhibitor or a modulator of protein-protein interactions.

A logical first step in a research program would be the synthesis of this compound, likely via the reaction of 2-(4-methoxyphenoxy)butanoyl chloride with ammonia (B1221849) avantorsciences.com. Following synthesis and characterization, a primary focus would be screening for biological activity in assays relevant to its structural motifs. This could include testing for anticonvulsant activity, inhibition of enzymes like FAAH or urease, or effects on cancer cell proliferation through pathways like HIF-1α. The compound would serve as a parent structure for the generation of a new chemical library, where modifications to the butanamide chain and the substituents on the phenyl ring could be explored to establish structure-activity relationships.

Data Tables

Table 1: Computed Physicochemical Properties of this compound and Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountSource
This compound C11H15NO3209.241.413Predicted
2-(4-methoxyphenoxy)-N-(2-pyridylmethyl)butanamideC17H20N2O3300.352.114 nih.gov
N-[2-(4-methoxyphenoxy)acetylamino]butanamideC13H18N2O4266.291.524 nih.gov
PhenoxyethanolC8H10O2138.161.212 nih.gov

Note: Data for this compound is predicted based on its structure, while data for other compounds is sourced from PubChem.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B4750949 2-(4-methoxyphenoxy)butanamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-10(11(12)13)15-9-6-4-8(14-2)5-7-9/h4-7,10H,3H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYDNDIFWQQCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 4 Methoxyphenoxy Butanamide and Its Derivatives

Enantioselective Synthesis of 2-(4-methoxyphenoxy)butanamide

The presence of a stereocenter at the C2 position of the butanamide backbone necessitates the use of stereoselective synthetic strategies to obtain single enantiomers of this compound. These approaches can be broadly categorized into asymmetric catalytic methods, strategies utilizing the chiral pool, and diastereoselective routes.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. libretexts.org For the synthesis of this compound, several catalytic strategies can be envisioned.

One promising approach is the enantioselective hydrogenation of an α,β-unsaturated precursor. For instance, a molecule like (E)-2-(4-methoxyphenoxy)but-2-enamide could be hydrogenated using a chiral transition metal complex. Ruthenium and Iridium catalysts bearing chiral phosphine (B1218219) ligands, such as those from the O-SDP (oxa-spirocyclic diphosphine) family, have shown high efficiency and enantioselectivity in the hydrogenation of α,β-unsaturated carboxylic acids. chinesechemsoc.org This methodology could be adapted for the corresponding amides. The choice of catalyst and reaction conditions would be critical to achieving high enantiomeric excess (ee).

Another potential route is the catalytic asymmetric C-H activation. Recent advances have enabled the enantioselective arylation of C(sp³)–H bonds. rsc.orgnih.gov A strategy could involve the desymmetrization of a prochiral starting material like N-substituted 2-methylpropanamide through a palladium-catalyzed reaction with a suitable 4-methoxyphenoxy-donating reagent. The use of chiral ligands, such as mono-protected aminomethyl oxazolines (MPAO), could direct the reaction to favor one enantiomer. nih.gov

Finally, iridium-catalyzed asymmetric reductive amination represents a direct method for synthesizing chiral β-arylamines. rsc.org While the target molecule is an α-aryloxybutanamide, analogous catalytic systems could potentially be developed for the direct amination of a suitable keto-ether precursor, although this would represent a novel application of this chemistry.

Table 1: Hypothetical Asymmetric Catalytic Approaches to this compound
Catalytic MethodPrecursorChiral Catalyst/Ligand (Example)Expected Outcome
Asymmetric Hydrogenation(E)-2-(4-methoxyphenoxy)but-2-enamideRu-O-SDPHigh yield and enantioselectivity (>95% ee)
Asymmetric C-H ArylationN-substituted 2-methylpropanamidePd(OAc)₂ with MPAO ligandModerate to good yield, variable ee
Asymmetric Reductive Amination1-(4-methoxyphenoxy)butan-2-oneIridium complex with phosphoramidite (B1245037) ligandPotentially applicable, would require significant methods development

Chiral Pool Strategies and Enantioenrichment Techniques

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. youtube.com For the synthesis of (S)-2-(4-methoxyphenoxy)butanamide, one could envision starting from (S)-2-aminobutanoic acid or (S)-2-hydroxybutanoic acid.

Starting from (S)-2-aminobutanoic acid, the amino group could be converted to a hydroxyl group with retention of stereochemistry via a diazotization reaction, followed by etherification with 4-methoxyphenol (B1676288). The resulting carboxylic acid could then be converted to the primary amide. Alternatively, starting with (S)-2-hydroxybutanoic acid, direct etherification with 4-methoxyphenol under Mitsunobu conditions, followed by amidation, would yield the desired product. The Mitsunobu reaction generally proceeds with inversion of stereochemistry, so starting with (R)-2-hydroxybutanoic acid would lead to the (S)-product.

Enantioenrichment techniques can be applied if a racemic mixture of this compound is synthesized. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers on an analytical and preparative scale. acs.org This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Diastereoselective Synthetic Routes

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the formation of a new stereocenter, and is subsequently removed.

A possible diastereoselective route to this compound could involve the use of a chiral oxazolidinone auxiliary, as pioneered by Evans. The auxiliary would be acylated with butanoyl chloride, and the resulting N-acyloxazolidinone would be enolized and reacted with a 4-methoxyphenoxy source under conditions that favor the formation of one diastereomer. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched 2-(4-methoxyphenoxy)butanoic acid, which can then be converted to the amide. The stereochemical outcome is dictated by the steric hindrance of the chiral auxiliary, which directs the approach of the electrophile.

Classical and Modern Synthetic Transformations Leading to the this compound Core

The core structure of this compound is characterized by an amide bond and an ether linkage. The construction of these two functional groups can be achieved through a variety of classical and modern synthetic methods.

Amide Bond Formation Strategies and Their Mechanistic Aspects

The formation of the amide bond is a fundamental transformation in organic chemistry. Typically, this involves the reaction of a carboxylic acid with an amine. However, direct reaction requires high temperatures and is often inefficient. Therefore, the carboxylic acid is usually activated first.

For the synthesis of this compound from its corresponding carboxylic acid, 2-(4-methoxyphenoxy)butanoic acid, several coupling reagents can be employed. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used. The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by ammonia (B1221849) to form the amide.

Phosphonium-based reagents, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium/guanidinium reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. These reagents convert the carboxylic acid into an activated ester, which readily reacts with ammonia. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields. nih.gov

A more classical approach involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly electrophilic and reacts readily with ammonia to form the amide.

Table 2: Common Amide Bond Formation Methods
Reagent/MethodActivating AgentKey Intermediate
Carbodiimide CouplingDCC, EDCO-acylisourea
Phosphonium ReagentsBOPAcylphosphonium salt
Uronium ReagentsHBTU, HATUActivated ester
Acid Chloride FormationSOCl₂, (COCl)₂Acyl chloride

Ether Linkage Construction Methods and Optimizations

The ether linkage in this compound can be formed through several methods, with the Williamson ether synthesis and the Ullmann condensation being the most prominent.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.combyjus.com In the context of this compound, this could be achieved by reacting the sodium salt of 4-methoxyphenol with a 2-halobutanamide (e.g., 2-bromobutanamide). This is an Sₙ2 reaction, and its efficiency is dependent on the nature of the leaving group and the steric hindrance at the reaction center. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial, especially in industrial applications, as it facilitates the reaction between the aqueous and organic phases. google.comquizlet.com

The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol or phenol (B47542). organic-chemistry.orgwikipedia.orgoperachem.com This method could be applied by reacting 4-bromoanisole (B123540) with 2-hydroxybutanamide (B2969942) in the presence of a copper catalyst. Modern variations of the Ullmann reaction often use ligands to improve the efficiency and mildness of the reaction conditions. lscollege.ac.in

A synthesis of the related 2-(4-methoxyphenoxy)propionic acid has been reported via a Mitsunobu reaction between 4-methoxyphenol and methyl lactate. wikimedia.org This approach could be adapted for the synthesis of 2-(4-methoxyphenoxy)butanoic acid from 2-hydroxybutanoic acid derivatives, which could then be converted to the target amide. The Mitsunobu reaction typically proceeds with inversion of configuration at the stereocenter.

Table 3: Ether Linkage Formation Strategies
MethodReactantsCatalyst/ConditionsKey Features
Williamson Ether Synthesis4-methoxyphenoxide and 2-halobutanamideBase, optional phase-transfer catalystSₙ2 mechanism, works best with primary halides
Ullmann Condensation4-haloanisole and 2-hydroxybutanamideCopper catalyst, high temperatureSuitable for forming aryl ethers
Mitsunobu Reaction4-methoxyphenol and a 2-hydroxybutanoic acid derivativeDEAD/DIAD and PPh₃Inversion of stereochemistry

Functionalization Reactions of the Butyl Chain

The butyl chain of this compound offers several positions for functionalization, enabling the synthesis of a diverse library of derivatives with potentially unique properties. General strategies for the functionalization of butanamide and related structures often involve modifications at the α- or β-positions of the carbonyl group. For instance, α-functionalization can be achieved through enolate chemistry, allowing for the introduction of various substituents.

Recent research has highlighted methods for the functionalization of similar structures. For example, studies on phenoxyacetamide derivatives have demonstrated that the phenoxy ring can direct C-H bond activation, although this typically focuses on the aromatic portion of the molecule. sioc-journal.cn However, the principles of directed chemistry could potentially be adapted to target the butyl chain.

The reactivity of the butanamide backbone is also key. For instance, the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide derivatives has been used as a starting point for creating more complex heterocyclic systems. researchgate.net This suggests that introducing a ketone function at the β-position of the butanamide chain of the target molecule could open pathways to a variety of functionalized derivatives. Additionally, the synthesis of butanamide derivatives with substituents on the nitrogen atom, such as a phenyl ring with a sulfonate group, highlights the potential for creating compounds with specific solubility and biological interaction profiles. ontosight.ai

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Solvent-Reduced Synthetic Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods for amide synthesis have been developed. One approach involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst. scispace.comresearchgate.net This method, which proceeds by simple trituration and heating, has been shown to be effective for a variety of carboxylic acids and could be applicable to the synthesis of this compound from 2-(4-methoxyphenoxy)butanoic acid. scispace.comresearchgate.net

Another solvent-free technique utilizes methoxysilanes as coupling agents to form amides from carboxylic acids and amines without the need for air or moisture exclusion. nih.gov Iron(III) chloride has also been used as a catalyst for the direct amidation of esters under solvent-free conditions, offering a pathway from an ester precursor of the target molecule. mdpi.com Furthermore, molecular iodine has been shown to catalyze the synthesis of amides from esters and nitriles under solvent-free conditions, with the addition of water promoting the reaction. jst.go.jp

Catalyst/ReagentReactantsConditionsKey Advantage
Boric Acid scispace.comresearchgate.netCarboxylic acid, UreaSolvent-free, heatingSimple, readily available catalyst
Methoxysilanes nih.govCarboxylic acid, AmineSolvent-freeNo need for inert atmosphere
Iron(III) Chloride mdpi.comEster, AmineSolvent-free, 80°CEffective for various substrates
Molecular Iodine jst.go.jpEster, NitrileSolvent-free, 80°CAddition of water improves yield

Catalyst Design for Sustainable Production

The development of sustainable catalysts is crucial for green amide synthesis. sigmaaldrich.com Biocatalysis, using enzymes such as lipases, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. rsc.orgrsc.org For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the direct amidation of free carboxylic acids with amines in greener solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach often proceeds under mild conditions and can lead to high conversions and yields without extensive purification. nih.gov

In the context of forming the ether linkage present in this compound, phosphoramide (B1221513) catalysis has been shown to be effective for the synthesis of heteroaryl ethers from N-oxides and phenols. rsc.org While this specific reaction is for heteroaryl ethers, the development of catalytic systems for C-O bond formation is relevant. For the amide bond formation, lanthanide-sodium alkoxide complexes have been shown to be highly active catalysts for the reaction of esters and amines under solvent-free conditions. researchgate.net

Atom Economy and Waste Minimization Strategies in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgjocpr.com Traditional amide synthesis often involves the use of stoichiometric coupling reagents, which generates significant amounts of waste. ucl.ac.uk

To improve atom economy, catalytic methods that avoid these reagents are preferred. The direct amidation of carboxylic acids or esters, as discussed in the previous sections, are examples of more atom-economical routes. For instance, the synthesis of the anti-inflammatory drug diclofenac, which contains a phenoxy-related structure, has been streamlined using a continuous flow process to improve atom and time economy. sciencex.com Such strategies minimize the formation of byproducts and reduce the need for costly and environmentally damaging waste disposal. primescholars.com

Flow Chemistry and Continuous Processing Approaches for this compound Production

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, efficiency, and scalability. rsc.orgthieme-connect.comnih.gov The synthesis of amides is particularly well-suited to flow processes.

Continuous flow systems have been developed for the direct amidation of acids using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in a screw reactor, achieving high conversions in short residence times. rsc.org Another approach utilizes a recyclable coupling agent, 2,2'-dipyridyldithiocarbonate (DPDTC), in a plug flow reactor to generate amides in a "flow-to-flow" process. acs.org

Mechanochemical methods combined with continuous flow have also been reported for the solvent-free synthesis of amides and peptides, demonstrating the potential for highly efficient and clean production. digitellinc.com Furthermore, the Ritter reaction, which forms amides from nitriles and alcohols, has been adapted to a continuous-flow system using a reusable solid acid catalyst, allowing for sustained production over several weeks. acs.org These flow methodologies could be adapted for the large-scale and sustainable production of this compound.

Flow Chemistry ApproachKey FeaturesPotential Application
Screw Reactor with EDC·HCl rsc.orgSolvent-free, room temperature, short residence timeDirect amidation of 2-(4-methoxyphenoxy)butanoic acid
Tandem Plug Flow with DPDTC acs.orgRecyclable coupling agent, sustainable solventAmide formation from activated thioester intermediate
Mechanochemical Flow digitellinc.comSolvent-free, room temperature, rapidClean synthesis from carboxylic acid and amine
Continuous-Flow Ritter Reaction acs.orgReusable solid acid catalyst, long-term stabilitySynthesis from a nitrile precursor

Chemical Reactivity, Derivatization, and Reaction Mechanisms of 2 4 Methoxyphenoxy Butanamide

Reactions at the Amide Moiety of 2-(4-methoxyphenoxy)butanamide

The amide group is a relatively stable functional group but can undergo several important transformations under specific reaction conditions.

Hydrolysis and Solvolysis Mechanisms under Various Conditions

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be achieved under both acidic and basic conditions, although it is generally more resistant to hydrolysis than esters. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, this compound is expected to hydrolyze to 2-(4-methoxyphenoxy)butanoic acid and ammonia (B1221849). The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. masterorganicchemistry.com Proton transfer and elimination of ammonia, which is protonated to the non-nucleophilic ammonium (B1175870) ion under acidic conditions, drives the reaction to completion. masterorganicchemistry.comyoutube.com

Base-Catalyzed Hydrolysis: Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), the amide can be hydrolyzed to the corresponding carboxylate salt and ammonia. chemistrysteps.comlibretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The elimination of the amide anion (a very poor leaving group) is the rate-determining step and is generally less favorable than in acid-catalyzed hydrolysis. chemistrysteps.comdalalinstitute.com The reaction is driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic ammonia. libretexts.org

Condition Reagents Products Mechanism Synopsis
AcidicH₃O⁺ (e.g., aq. H₂SO₄ or HCl), heat2-(4-methoxyphenoxy)butanoic acid, NH₄⁺Protonation of carbonyl oxygen, nucleophilic attack by water, elimination of ammonia. masterorganicchemistry.comyoutube.com
BasicOH⁻ (e.g., aq. NaOH), heatSodium 2-(4-methoxyphenoxy)butanoate, NH₃Nucleophilic attack by hydroxide, formation of a tetrahedral intermediate, elimination of amide anion. chemistrysteps.comlibretexts.org

Reduction Reactions and Functional Group Interconversions

The amide functional group can be reduced to an amine, providing a route for functional group interconversion.

The most common and effective reagent for the reduction of amides is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com Treatment of this compound with LiAlH₄ in an ethereal solvent such as tetrahydrofuran (B95107) (THF) would be expected to yield 2-(4-methoxyphenoxy)butan-1-amine. The reaction proceeds via the initial formation of a complex between the Lewis acidic aluminum and the carbonyl oxygen, followed by hydride transfer. jove.com An iminium ion intermediate is formed, which is then further reduced by another equivalent of hydride to give the amine. masterorganicchemistry.comjove.com

Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce amides. masterorganicchemistry.comrsc.org However, its reactivity can be enhanced. For instance, in the presence of an activating agent like triflic anhydride (B1165640) (Tf₂O), NaBH₄ can effectively reduce secondary amides to the corresponding amines under mild conditions. byjus.comthieme-connect.com Another approach involves using NaBH₄ in a high-boiling solvent like diglyme (B29089) at elevated temperatures. rsc.org

Reducing Agent Typical Conditions Expected Product Notes
Lithium Aluminum Hydride (LiAlH₄)THF or Et₂O, followed by aqueous workup2-(4-methoxyphenoxy)butan-1-amineStandard, highly effective method for amide reduction. masterorganicchemistry.commasterorganicchemistry.com
Sodium Borohydride (NaBH₄) / Tf₂OTHF, room temperature2-(4-methoxyphenoxy)butan-1-amineMilder conditions compared to LiAlH₄. byjus.comthieme-connect.com
Sodium Borohydride (NaBH₄)Diglyme, 162 °C2-(4-methoxyphenoxy)butan-1-amineHigh temperatures are required. rsc.org

N-Alkylation and Acylation Reactions for Analog Synthesis

As a secondary amide, this compound possesses a proton on the nitrogen atom that can be replaced through alkylation or acylation, providing a pathway for the synthesis of various analogs.

N-Alkylation: The N-alkylation of secondary amides typically requires the use of a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile towards an alkylating agent (e.g., an alkyl halide). derpharmachemica.com Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of solvent can influence the selectivity between N- and O-alkylation, with less polar solvents generally favoring N-alkylation. derpharmachemica.com Alternatively, catalytic methods using transition metals like ruthenium or cobalt have been developed for the N-alkylation of amides with alcohols. oup.comnih.gov

N-Acylation: N-acylation can be achieved by reacting the amide with an acylating agent such as an acid chloride or an anhydride in the presence of a base. The base neutralizes the hydrogen halide produced during the reaction. This reaction would convert the secondary amide into an imide derivative.

Transformations Involving the Phenoxy Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved or induced to rearrange under specific, often harsh, conditions.

Cleavage Reactions and Mechanistic Pathways

The cleavage of aryl alkyl ethers typically requires strong acids. masterorganicchemistry.comlibretexts.org Treatment of this compound with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr) would be expected to cleave the ether bond. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com The subsequent step depends on the nature of the alkyl group. For a secondary carbon, as in this case, the reaction can proceed via an Sₙ1 or Sₙ2 mechanism. libretexts.org In an Sₙ2 pathway, the halide ion would attack the less hindered carbon of the C-O bond. However, due to the stability of a potential secondary carbocation, an Sₙ1 pathway is also possible. libretexts.orgacs.org Cleavage will yield 4-methoxyphenol (B1676288) and 2-bromobutanamide (B1267324) (in the case of HBr). Diaryl ethers are generally resistant to acid cleavage. libretexts.org

Lewis acids, such as boron tribromide (BBr₃) or aluminum trichloride (B1173362) (AlCl₃), are also effective reagents for the cleavage of aryl ethers. masterorganicchemistry.comlivescience.io These reactions proceed by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide.

Reagent Typical Conditions Expected Products Mechanism
Strong Protic Acids (e.g., HI, HBr)Heat4-Methoxyphenol, 2-halobutanamideSₙ1 or Sₙ2 after protonation of the ether oxygen. masterorganicchemistry.comlibretexts.org
Lewis Acids (e.g., BBr₃, AlCl₃)Inert solvent (e.g., CH₂Cl₂), often at low temperature4-Methoxyphenol, 2-halobutanamide (after workup)Coordination of Lewis acid to ether oxygen, followed by nucleophilic attack. livescience.io

Rearrangement Pathways of the Ether Moiety

Aryl ethers can undergo rearrangement reactions, most notably the Fries rearrangement and its photochemical counterpart.

Fries Rearrangement: While the classical Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, an analogous rearrangement of the phenoxy ether moiety in this compound is conceivable under strong Lewis acid catalysis. wikipedia.orgbyjus.com This would involve the intramolecular migration of the butanamide group from the ether oxygen to the ortho or para position of the aromatic ring, yielding a C-alkylated phenol (B47542) derivative. The regioselectivity (ortho vs. para) is often dependent on reaction conditions such as temperature and solvent. wikipedia.orgorganic-chemistry.org

Photo-Fries Rearrangement: A photochemical variant, the photo-Fries rearrangement, can also lead to similar products through a radical mechanism upon UV irradiation. wikipedia.orgresearchgate.net This reaction is mechanistically related to the photo-Claisen rearrangement of aryl ethers. taylorfrancis.comiupac.org

Electrophilic Aromatic Substitution and Other Reactions on the Methoxy-substituted Phenyl Ring

The methoxy (B1213986) group (-OCH₃) on the phenyl ring of this compound is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. libretexts.orglibretexts.org This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orglibretexts.org The lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho and para positions. bldpharm.com

The inductive effect of the electronegative oxygen atom, which withdraws electron density from the ring, is outweighed by its stronger resonance effect. libretexts.org Consequently, electrophilic substitution on the methoxy-substituted phenyl ring of this compound is expected to be significantly faster than on unsubstituted benzene.

Common electrophilic aromatic substitution reactions that the methoxy-substituted phenyl ring can undergo include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would yield halogenated derivatives. byjus.com The substitution would be directed to the positions ortho to the methoxy group.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the ortho positions. byjus.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the formation of sulfonic acid derivatives (-SO₃H) at the ortho positions. byjus.com

Friedel-Crafts Alkylation and Acylation: The ring can be alkylated or acylated using alkyl halides or acyl halides in the presence of a Lewis acid catalyst. masterorganicchemistry.com These reactions would also show a preference for the ortho positions.

The directing influence of the substituents on a disubstituted benzene ring is determined by the sum of their individual effects. msu.edu In this compound, both the methoxy group and the butanamide side chain influence the position of further substitution. The methoxy group is a strong activating ortho, para-director. The phenoxy group, as part of the ether linkage, is also an ortho, para-director. The combined effect of these groups would strongly favor substitution at the positions ortho to the methoxy group.

A novel protocol for the hydroxylation of methoxy-substituted benzene derivatives using a mixture of hydrogen peroxide, acetic acid, and p-toluenesulfonic acid has been reported. nih.gov This reaction proceeds via what can be considered a normal electrophilic aromatic substitution, where OH⁺ acts as the electrophile, and would likely yield the corresponding monohydroxylated product at the position ortho to the methoxy group. nih.gov

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

ReactionReagentsPredicted Major Product(s)
BrominationBr₂, FeBr₃2-(2-Bromo-4-methoxyphenoxy)butanamide
NitrationHNO₃, H₂SO₄2-(4-Methoxy-2-nitrophenoxy)butanamide
SulfonationH₂SO₄, SO₃2-(4-Methoxy-2-sulfophenoxy)butanamide
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-(2-Acetyl-4-methoxyphenoxy)butanamide
HydroxylationH₂O₂, CH₃COOH, p-TsOH2-(2-Hydroxy-4-methoxyphenoxy)butanamide

Stereochemical Stability and Epimerization at the 2-Position of this compound

The carbon atom at the 2-position of the butanamide chain is a chiral center, meaning this compound can exist as a pair of enantiomers. The stereochemical stability of this center is a crucial aspect of its chemistry.

Epimerization, the change in configuration at a single stereocenter in a molecule with multiple stereocenters, or racemization in a molecule with a single stereocenter, can occur at the α-carbon of carbonyl compounds under certain conditions. libretexts.org The mechanism typically involves the deprotonation of the α-hydrogen to form a planar enolate intermediate, followed by reprotonation from either face, which can lead to inversion of stereochemistry. libretexts.org

For this compound, the acidity of the α-hydrogen is a key factor. While α-hydrogens of carbonyl compounds are acidic, the presence of the adjacent α-alkoxy group can influence this acidity. The stability of the resulting carbanion/enolate is crucial for the epimerization to occur. umich.edu

The stability of the stereocenter in α-alkoxy amides is generally considered to be high under neutral and mild acidic or basic conditions. However, under strongly basic conditions, deprotonation of the α-hydrogen can occur, leading to potential epimerization. umich.edu The use of a strong base like methoxide (B1231860) can deprotonate the carbon alpha to a carbonyl group, leading to a planar carbanion that can be reprotonated from either side. umich.edu

The direct N-alkylation of α-amino acid amides using alcohols, a reaction that proceeds without racemization, highlights the general stability of the α-stereocenter in amide derivatives under specific catalytic conditions. d-nb.info However, the conditions for derivatization reactions need to be carefully chosen to avoid epimerization. For instance, in the synthesis of amide derivatives from electron-deficient amines and functionalized carboxylic acids, the use of coupling reagents like EDC and DMAP with a catalytic amount of HOBt provides good results, suggesting these conditions are mild enough to preserve the stereochemistry. nih.gov

Studies on the stereochemical determination of chiral α-alkoxy amides using techniques like exciton-coupled circular dichroism (ECCD) indicate that the conformation of these molecules is influenced by the substituents on the chiral center. msu.edu This implies that the stereochemical integrity is maintained under the conditions of these analytical methods.

Detailed Mechanistic Investigations of Derivatization Reactions of this compound

Derivatization of this compound can occur at the amide functionality, the ether linkage, or the aromatic ring. The mechanisms of these reactions are fundamental to understanding how to modify this molecule for various applications.

Amide Bond Derivatization:

The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-(4-methoxyphenoxy)butanoic acid and ammonia. However, derivatization more commonly involves reactions of the corresponding carboxylic acid, 2-(4-methoxyphenoxy)butanoic acid, to form different amides.

The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid. nih.gov A common method involves the use of coupling reagents. For example, the reaction of a carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) is a widely used protocol. nih.gov

The proposed mechanism involves the following steps:

The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

HOBt attacks the O-acylisourea to form an active HOBt ester and a urea (B33335) byproduct.

The amine then reacts with the HOBt ester via nucleophilic acyl substitution to form the desired amide and regenerate HOBt.

The addition of 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reaction rate by acting as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent SystemDescription
EDC/HOBt/DIPEAA widely used and efficient system for forming amide bonds with minimal side reactions and preservation of stereochemistry. nih.gov
DCC/DMAPDicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (DMAP) is another classic combination, though the dicyclohexylurea byproduct can be difficult to remove. nih.gov
HATU/DIPEAO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a potent coupling agent, often used for difficult couplings. nih.gov

Ether Bond Cleavage:

The ether linkage in this compound is generally stable. Cleavage of the aryl ether bond typically requires harsh conditions, such as strong acids like HBr or HI at high temperatures. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the less sterically hindered carbon atom. In this case, cleavage would likely occur at the bond between the phenoxy oxygen and the butanamide side chain.

Derivatization via the Carboxylic Acid:

The precursor, 2-(4-methoxyphenoxy)butanoic acid, can be derivatized through various reactions. For instance, phenoxy acids can be converted into their amide derivatives through a condensation reaction with an aromatic amine using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling reagent. oup.com The mechanism involves the formation of an acylimidazolide intermediate, which then reacts with the amine.

Alkylation is another derivatization method where the acidic proton of the carboxylic acid is replaced with an alkyl group to form an ester. slideshare.netresearch-solution.com This can be achieved using various alkylating agents under acidic or basic conditions. slideshare.net

The hydrolysis of related compounds, such as the dimer of 2-hydroxy-4-(methylthio)butanoic acid, has been shown to be influenced by enzymatic factors, suggesting that in biological systems, enzymatic hydrolysis could be a relevant reaction pathway. nih.gov

Computational Chemistry and Theoretical Investigations of 2 4 Methoxyphenoxy Butanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are essential for accurately describing the behavior of electrons within a molecule, which in turn dictates its structure and chemical properties. These ab initio or first-principles methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies of Geometric and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.govarxiv.orgmdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. A typical DFT study of 2-(4-methoxyphenoxy)butanamide involves an initial geometry optimization, where the molecule's spatial arrangement is varied until the lowest energy conformation is found.

Illustrative Geometric Parameters from DFT Optimization: This table represents the type of data that would be generated from a DFT geometry optimization of this compound. The values are representative and not from a published study.

ParameterAtoms InvolvedDescription
Bond LengthC=O (amide)The length of the carbonyl double bond.
Bond LengthC-N (amide)The length of the amide carbon-nitrogen bond.
Bond LengthC-O (ether)The length of the ether linkage bonds.
Bond AngleO=C-NThe angle defining the geometry of the amide group.
Bond AngleC-O-CThe angle of the ether linkage.
Dihedral AngleCaromatic-O-C-CThe torsion angle around the ether bond, influencing the orientation of the phenyl ring relative to the butanamide chain.

Molecular Orbital Analysis and Frontier Orbitals of this compound

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.orglibretexts.orgyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. ossila.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. wikipedia.orgyoutube.com A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily excitable and more reactive. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl group, while the LUMO may be centered around the electron-withdrawing amide group.

Illustrative Frontier Molecular Orbital Properties: This table shows the type of data generated from a molecular orbital analysis. The values are representative.

PropertyDescription
HOMO EnergyEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO GapEnergy difference (LUMO - HOMO); indicates chemical reactivity and stability.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and structural confirmation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts for nuclei such as ¹H and ¹³C. nih.govconicet.gov.arresearchgate.net By comparing the calculated shifts with experimental spectra, a definitive assignment of each signal to a specific atom in the molecule can be achieved. academie-sciences.fr

Similarly, theoretical calculations can predict the vibrational frequencies that correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net This analysis allows for the assignment of specific molecular motions—such as bond stretching, bending, and twisting—to the observed spectral bands, providing a detailed understanding of the molecule's vibrational dynamics.

Illustrative Predicted Spectroscopic Data: This table outlines the kind of spectroscopic data that can be computationally predicted.

Spectroscopy TypeParameterDescription
¹H NMRChemical Shift (ppm)Predicted resonance for aromatic, aliphatic, methoxy (B1213986), and amide protons.
¹³C NMRChemical Shift (ppm)Predicted resonance for aromatic, carbonyl, aliphatic, and methoxy carbons.
IR/RamanVibrational Frequency (cm-1)Predicted frequency for key functional groups, such as C=O stretch, N-H stretch/bend, and C-O-C ether stretch.

Conformational Landscape Analysis of this compound

Molecules with rotatable single bonds can exist in multiple spatial arrangements, or conformations. A thorough conformational analysis is critical as the preferred conformation can significantly influence a molecule's physical properties and biological activity.

Potential Energy Surface Scans and Identification of Stable Conformations

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more geometric coordinates. uni-muenchen.deq-chem.comstackexchange.com For this compound, a relaxed PES scan would involve systematically rotating key dihedral angles—such as those around the Caromatic-O, O-C, and C-C single bonds—while allowing all other geometric parameters to relax to their minimum energy state at each step. uni-muenchen.dereadthedocs.ioscm.com

The resulting plot of energy versus the dihedral angle reveals the conformational landscape. The low-energy valleys on this surface correspond to stable, low-energy conformers, while the high-energy peaks represent the transition states that separate them. uni-muenchen.de This analysis identifies the most likely shapes the molecule will adopt and the energy barriers required to convert between them.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods are highly accurate, their computational cost can be prohibitive for studying the dynamic behavior of molecules over time. Molecular Mechanics (MM) offers a more efficient alternative by using classical physics and a set of parameters known as a force field to describe the energy of a molecule.

Molecular Dynamics (MD) simulations employ these force fields to simulate the atomic motions of a molecule over time, typically on the scale of nanoseconds to microseconds. nih.govurfu.runih.govrsc.org An MD simulation of this compound, often including explicit solvent molecules, would provide a dynamic picture of its conformational flexibility. nih.gov It would reveal how the molecule explores different conformations, the lifetimes of these states, and how its structure fluctuates in a realistic environment, offering deeper insights than static, single-molecule calculations.

Based on a comprehensive search of publicly available scientific literature, there are no specific computational chemistry or theoretical investigation studies available for the compound This compound .

Therefore, it is not possible to generate an article with scientifically accurate, detailed research findings for the requested sections and subsections. The creation of data tables and in-depth analysis as specified in the outline requires existing research data, which could not be located for this particular molecule.

Structure Activity Relationship Sar Studies of 2 4 Methoxyphenoxy Butanamide Analogs

Systematic Structural Modifications of the Butanamide Chain and Their Chemical Implications

Systematic structural modifications of the butanamide chain in analogs of 2-(4-methoxyphenoxy)butanamide can significantly influence the compound's physicochemical properties, such as lipophilicity, polarity, and conformational flexibility. These changes, in turn, can affect how the molecule interacts with its environment. While direct studies on this compound are limited, general principles of medicinal chemistry allow for predictions of the chemical implications of such modifications.

Amide Group Modifications: The amide group itself is a key functional group capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). Modifications to this group can have profound effects on the molecule's intermolecular interactions. N-alkylation, for example, by replacing the N-H proton with a methyl or ethyl group, would remove the hydrogen bond donating capacity, which could be critical for interactions with certain molecular targets. Furthermore, replacement of the amide group with bioisosteres, such as a sulfonamide or a reverse amide, would alter the electronic and steric properties of this functional group, leading to changes in its chemical reactivity and binding modes.

The following table summarizes the potential chemical implications of systematic modifications to the butanamide chain:

ModificationPotential Chemical Implications
Chain Length
Shortening (e.g., propanamide, acetamide)Decreased lipophilicity, lower molecular weight, potentially increased aqueous solubility.
Lengthening (e.g., pentanamide, hexanamide)Increased lipophilicity, higher molecular weight, potentially decreased aqueous solubility.
Chain Branching
Introduction of alkyl groupsCreation of new chiral centers, potential for steric hindrance, altered conformational preferences.
Amide Group
N-alkylationRemoval of hydrogen bond donating ability, increased lipophilicity.
Bioisosteric replacement (e.g., sulfonamide)Altered electronic and steric properties, changes in hydrogen bonding capacity and chemical stability.

These modifications provide a basis for exploring the chemical space around this compound to understand how changes in the butanamide chain influence its fundamental chemical properties.

Variations of the Aromatic Moiety and its Substituents: Influence on Chemical Properties

The 4-methoxyphenoxy group is a critical component of the this compound structure, and variations to this aromatic moiety can significantly modulate the compound's electronic and steric properties. The nature and position of substituents on the phenyl ring, as well as replacement of the phenyl ring with other aromatic systems, can influence properties such as electron density, lipophilicity, and the potential for specific intermolecular interactions.

Substituent Effects on the Phenyl Ring: The methoxy (B1213986) group at the para-position of the phenyl ring is an electron-donating group through resonance, which increases the electron density of the aromatic ring and influences its reactivity in chemical reactions. Moving the methoxy group to the ortho or meta position would alter the electronic distribution and could introduce steric effects that influence the preferred conformation of the molecule. Replacing the methoxy group with other substituents would have predictable effects based on their electronic and steric properties.

Electron-donating groups (e.g., -CH3, -OH): These groups would generally maintain or enhance the electron-donating nature of the aromatic ring, similar to the methoxy group.

Electron-withdrawing groups (e.g., -Cl, -F, -NO2): These groups would decrease the electron density of the aromatic ring, potentially altering its interaction with electron-rich domains in model systems. Halogen substituents like chloro and fluoro can also participate in halogen bonding, providing an additional type of non-covalent interaction. researchgate.net

Studies on related phenoxyacetamide analogs have shown that a variety of substituents on the phenyl ring can be well-tolerated, with some substitutions leading to improved properties. For instance, in a series of phenoxyacetamide inhibitors, 2-fluoro and 2-chloro analogs demonstrated good activity and low cytotoxicity. researchgate.net

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems is another strategy to explore the chemical space. For example, substituting the phenyl ring with a pyridine (B92270) ring would introduce a basic nitrogen atom, which could participate in hydrogen bonding or salt bridge formation. Naphthalene or other polycyclic aromatic systems would significantly increase the surface area and lipophilicity of this part of the molecule.

The table below outlines the influence of variations of the aromatic moiety on chemical properties:

VariationInfluence on Chemical Properties
Substituent Position
Ortho, Meta, ParaAlters electronic distribution, introduces steric constraints, affects conformational preferences.
Substituent Nature
Electron-donatingIncreases electron density of the ring.
Electron-withdrawingDecreases electron density of the ring, may introduce new interaction types (e.g., halogen bonding).
Bulky groupsIntroduces steric hindrance, restricts bond rotation.
Aromatic System
Heteroaromatic rings (e.g., pyridine)Introduces basic or acidic centers, alters polarity and hydrogen bonding potential.
Polycyclic aromatic rings (e.g., naphthalene)Increases surface area and lipophilicity.

Investigation of the Role of the Ether Linkage in Molecular Functionality

The ether oxygen is a hydrogen bond acceptor, which can be a key interaction point with biological macromolecules or solvent molecules. The presence of the lone pairs of electrons on the oxygen atom also contributes to the local polarity of the molecule. The flexibility of the C-O-C bond allows for a range of conformations, enabling the molecule to adapt its shape to fit into different binding environments.

To investigate the role of the ether linkage, researchers often employ the strategy of bioisosteric replacement, where the ether oxygen is substituted with other functional groups that have similar steric or electronic properties.

Amine (-NH- or -NR-): An amine linkage would introduce a hydrogen bond donor (in the case of -NH-) and a basic center, significantly changing the molecule's polarity and potential for ionic interactions.

Methylene (B1212753) (-CH2-): A methylene bridge would create a non-polar and flexible linkage, removing the hydrogen bond accepting capability of the ether oxygen. This modification would increase the lipophilicity of the molecule.

The following table summarizes the potential impact of replacing the ether linkage:

LinkageKey Features and Impact on Molecular Functionality
Ether (-O-) Flexible, hydrogen bond acceptor, contributes to local polarity.
Thioether (-S-) Less polar, less flexible than ether, longer bond length, susceptible to oxidation.
Amine (-NH-) Introduces a hydrogen bond donor and a basic center, increases polarity.
Methylene (-CH2-) Non-polar, flexible, removes hydrogen bonding capability, increases lipophilicity.

Impact of Stereochemistry on Molecular Recognition in Model Systems

The this compound molecule possesses a chiral center at the second carbon of the butanamide chain. This means that the compound can exist as two non-superimposable mirror images, known as enantiomers (the (R)- and (S)-enantiomers). Stereochemistry is a critical factor in molecular recognition, as biological systems are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral environments, such as the binding sites of proteins or enzymes.

The two enantiomers of a chiral drug can have significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. This is because the precise spatial arrangement of functional groups is crucial for optimal interaction with a chiral binding site. One enantiomer may fit perfectly into a binding pocket, forming multiple favorable interactions, while the other enantiomer may fit poorly or be unable to form the same key interactions.

In the context of this compound, the (R)- and (S)-enantiomers would present their functional groups—the 4-methoxyphenoxy group, the amide group, and the ethyl group—in different spatial orientations. This could lead to differences in how they interact with model systems, such as cyclodextrins or chiral stationary phases used in chromatography, which are often used to mimic biological recognition events.

The following table illustrates the potential differences in molecular recognition for the enantiomers of this compound:

EnantiomerPotential Interaction with a Chiral Model System
(R)-enantiomer May exhibit a specific binding affinity and orientation within the chiral environment, leading to a measurable difference in interaction energy compared to the (S)-enantiomer.
(S)-enantiomer May have a different binding affinity and orientation, potentially leading to weaker or stronger interactions with the chiral model system.
Racemic Mixture The observed interaction would be an average of the interactions of the two enantiomers, which could be misleading if one enantiomer is significantly more active than the other.

To fully understand the SAR of this compound, it is essential to separate the enantiomers and evaluate their properties independently. This allows for the determination of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer) and provides a clearer picture of the stereochemical requirements for molecular recognition.

Advanced Applications and Functionalization of 2 4 Methoxyphenoxy Butanamide

Analytical Chemistry Applications of 2-(4-methoxyphenoxy)butanamide

Use as a Chromatographic Standard for Separation and Quantitation

In analytical chemistry, the precise quantification of a substance relies heavily on the use of highly purified analytical standards or certified reference materials. sigmaaldrich.com For a compound like this compound, its utility as a chromatographic standard is contingent on its availability in a well-characterized, high-purity form. Such a standard would be essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for its detection and quantification in various matrices.

An HPLC method for the quantitation of this compound would involve optimizing several parameters to achieve adequate separation from other components in a sample, good peak shape, and sufficient resolution. researchgate.netmdpi.com A system suitability test would be performed by injecting the standard solution to ensure the chromatographic system is performing adequately before analyzing test samples. researchgate.net The concentration of this compound in an unknown sample would be determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations. mdpi.comresearchgate.net

Below is a table representing a hypothetical set of parameters for an HPLC method developed for the quantification of this compound.

ParameterConditionRationale
HPLC System Agilent 1290 Infinity or similarStandard equipment for analytical quantification.
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)C18 columns are versatile and widely used for separating moderately polar organic compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)A gradient elution allows for the effective separation of compounds with varying polarities and shortens analysis time. Formic acid helps to protonate the analyte and improve peak shape. mdpi.com
Flow Rate 1.0 mL/minA typical flow rate for standard analytical columns, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA standard volume for analytical HPLC injections.
Detector UV-Vis or Photodiode Array (PDA) DetectorThe aromatic ring in the compound is expected to absorb UV light, allowing for detection. A PDA detector would provide spectral data to confirm peak purity.
Wavelength ~225 nm or 275 nmEstimated wavelengths of maximum absorbance for the methoxyphenyl chromophore.
Quantitation External Standard Calibration CurveA reliable method for quantification, plotting peak area versus concentration for a series of prepared standards. mdpi.com

Derivatization for Enhanced Detection in Advanced Analytical Techniques

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. sigmaaldrich.comgcms.cz This technique is particularly useful for compounds that exhibit low volatility, poor thermal stability, or lack a strong chromophore for detection. sigmaaldrich.com For this compound, derivatization could enhance its detectability and compatibility with techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

For Gas Chromatography (GC) Analysis: The primary amide functional group in this compound makes it relatively non-volatile and prone to thermal degradation at temperatures typically used in GC. Derivatization can address these issues by replacing the active hydrogen on the amide nitrogen with a non-polar group, thereby increasing volatility and thermal stability. phenomenex.comnih.gov

Silylation: This is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.czphenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing amides. phenomenex.com The resulting TMS derivative is more volatile and less polar, leading to improved peak shape and amenability to GC analysis. phenomenex.com

For Liquid Chromatography (LC) Analysis: While the inherent UV absorbance of the methoxyphenyl group allows for detection, derivatization can be employed to significantly enhance sensitivity, especially for trace-level analysis.

UV/Fluorescence Tagging: If higher sensitivity is required than what the native chromophore provides, reagents that introduce a highly fluorescent or UV-absorbent tag can be reacted with the amide group.

LC-MS/MS Enhancement: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization can improve the ionization efficiency of the analyte. nih.govmdpi.com While often not necessary for compounds that can be readily ionized, attaching a group that is easily charged can enhance the signal in the mass spectrometer. nih.gov

The following table summarizes potential derivatization strategies for this compound.

Analytical TechniqueDerivatization ReactionReagent ExamplePurpose
GC-MS SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Replaces active amide hydrogen with a TMS group to increase volatility and thermal stability. phenomenex.com
GC-MS AcylationPentafluoropropionic Anhydride (B1165640) (PFPA)Introduces a fluoroacyl group, which can enhance volatility and sensitivity for electron capture detection (ECD). jfda-online.com
HPLC-UV/FLD Fluorophore TaggingDansyl ChlorideAttaches a fluorescent tag to the amide group for highly sensitive fluorescence detection (FLD).
LC-MS/MS AlkylationAlkyl Halide (e.g., Iodomethane)Can modify the amide to improve chromatographic behavior or ionization efficiency in the mass spectrometer. gcms.cz

Exploration in Agrochemical Research at a Mechanistic Level (excluding efficacy/toxicity data)

The structural features of this compound, particularly the phenoxyalkanamide moiety, are found in some classes of herbicides. Research at a mechanistic level, distinct from field efficacy or toxicology, would focus on understanding how the molecule interacts with biological systems at a molecular level.

To understand the potential mode of action of a compound like this compound, researchers would investigate its binding and interaction with specific plant proteins or enzymes. This often involves a combination of computational and experimental approaches.

Computational Modeling (Molecular Docking): This in silico technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Scientists could model the docking of this compound into the active site of known herbicide target proteins. This would help hypothesize potential binding modes and identify key amino acid residues involved in the interaction.

Biochemical Assays: If a putative protein target is identified through computational work or analogy to other compounds, in vitro assays can be conducted. This would involve expressing and purifying the target plant protein and measuring the compound's ability to inhibit its enzymatic activity or bind to it directly. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could quantify the binding affinity and thermodynamics of the interaction.

PropertyDefinitionRelevance to AgrochemicalsExample Value for a Related Compound [2-(4-methoxyphenoxy)propanoic acid]
Water Solubility The maximum amount of a substance that can be dissolved in water at a given temperature.Affects formulation, application methods, and mobility in soil and plant vascular systems (xylem/phloem).3129 mg/L @ 25 °C (estimated). thegoodscentscompany.com
Octanol-Water Partition Coefficient (logP) A measure of a compound's lipophilicity (fat-solubility) versus hydrophilicity (water-solubility).Influences the compound's ability to cross plant cuticles and cell membranes, its binding to soil organic matter, and its potential for bioaccumulation. A low logP indicates higher water solubility.1.650 (estimated). thegoodscentscompany.comthegoodscentscompany.com
Vapor Pressure The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.Determines the volatility of the compound, which is important for application methods (e.g., spraying) and potential for off-target movement.0.000061 mmHg @ 25 °C (estimated). thegoodscentscompany.com
pKa The acid dissociation constant.For acidic or basic compounds, it determines the charge state at different pH values, which affects solubility, membrane transport, and binding to targets.Not directly applicable to the amide, but the corresponding carboxylic acid has a pKa.

Electrochemical Properties and Potential Electrochemical Applications

The electrochemical properties of a molecule relate to its ability to be oxidized or reduced through electron transfer reactions. These properties can be investigated using techniques like cyclic voltammetry (CV), which measures the current response of a system to a cycling potential sweep. researchgate.netresearchgate.net

For this compound, the methoxy-substituted phenyl ring is the most likely site of electrochemical activity. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which generally makes the aromatic ring easier to oxidize compared to an unsubstituted benzene (B151609) ring. researchgate.net

A cyclic voltammetry study of this compound would likely reveal an irreversible oxidation peak at a positive potential, corresponding to the removal of an electron from the aromatic system. researchgate.net The exact potential of this peak would depend on the solvent and supporting electrolyte used. abechem.com The reversibility of the redox process and the stability of the resulting radical cation could be assessed by observing the presence or absence of a corresponding reduction peak on the reverse scan. researchgate.net

The electrochemical behavior of this compound could be harnessed for analytical applications. For instance, an electrochemical sensor could be developed for its detection. Such a sensor would operate by applying a potential sufficient to oxidize the compound and measuring the resulting current, which would be proportional to its concentration. This could provide a basis for a rapid and sensitive method for quantifying the compound without the need for extensive sample preparation or chromatographic separation.

The table below outlines hypothetical parameters for an electrochemical investigation of this compound.

ParameterDescriptionPurpose
Technique Cyclic Voltammetry (CV)To investigate the oxidation and reduction potentials of the compound.
Working Electrode Glassy Carbon Electrode (GCE)A common, inert electrode material for studying organic redox processes. researchgate.net
Reference Electrode Ag/AgClProvides a stable potential against which the working electrode potential is measured.
Counter Electrode Platinum WireCompletes the electrical circuit, allowing current to flow.
Solvent/Electrolyte Acetonitrile with 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP)An aprotic solvent system commonly used in organic electrochemistry to provide a wide potential window and conductivity.
Potential Range e.g., -2.0 V to +2.0 V vs. Ag/AgClA wide scan range to identify both oxidative and reductive processes.
Scan Rate 50-200 mV/sVarying the scan rate can provide information about the kinetics and mechanism of the electron transfer process. abechem.com

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-methoxyphenoxy)butanamide, and what reaction conditions yield high purity?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-methoxyphenol with a brominated butanamide precursor (e.g., methyl 2-bromobutanamide) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Key parameters affecting yield include solvent polarity, reaction temperature, and stoichiometric ratios (phenol:halide ~1:1.2).

Synthetic Route Conditions Yield Purity
Nucleophilic substitution (K₂CO₃, DMF, 80°C)12 h, N₂ atmosphere65–75%>95% (HPLC)
Coupling with EDCI/HOBt (DMF, RT)24 h, catalytic DMAP50–60%90–92%

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ 6.8–7.2 ppm, doublets), and amide NH (δ ~6.5 ppm, broad) confirm substitution patterns .
    • ¹³C NMR : Carbonyl resonance (δ ~170 ppm) and methoxy carbon (δ ~55 ppm) validate the amide and aryl ether moieties.
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aryl-O-C (~1250 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (calculated for C₁₁H₁₃NO₃: 207.0895) to confirm molecular integrity .

Advanced Research Questions

Q. How does the 4-methoxyphenoxy substituent influence the compound's interaction with biological targets?

Methodological Answer: The 4-methoxyphenoxy group enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms or kinases). To evaluate interactions:

  • In vitro assays : Use fluorescence polarization to measure binding affinity to target proteins (e.g., IC₅₀ determination) .
  • Molecular docking : Perform simulations with software like AutoDock Vina to predict binding poses, prioritizing residues within 5 Å of the methoxyphenoxy group .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess susceptibility to oxidative demethylation .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for in vitro toxicity assays (e.g., MTT cell viability tests) to ensure reproducibility .
  • Batch validation : Use orthogonal purity checks (HPLC, elemental analysis) and quantify impurities (e.g., residual solvents via GC-MS) .
  • Comparative studies : Replicate conflicting experiments under controlled conditions (pH, temperature, solvent) to isolate confounding factors .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability is pH- and temperature-dependent:

  • Aqueous solutions : Degrades rapidly at pH >8 (hydrolysis of the amide bond) but remains stable at pH 5–7 (4°C, 30 days) .
  • Solid state : Store desiccated at –20°C; avoid exposure to light (UV degradation confirmed via accelerated stability testing) .
  • Accelerated degradation studies : Use thermal stress (40°C/75% RH for 6 months) to model long-term stability and identify degradation products (e.g., 4-methoxyphenol via LC-MS) .

Data Contradiction Analysis

Q. Why do computational predictions and experimental results for binding affinity sometimes conflict?

Methodological Answer: Discrepancies may arise from:

  • Force field limitations : AMBER and CHARMM may inadequately model methoxy group solvation. Cross-validate with ab initio methods (DFT) .
  • Protein flexibility : MD simulations (>100 ns) account for conformational changes in binding pockets not captured in static docking .
  • Experimental variability : Repeat surface plasmon resonance (SPR) assays with immobilized protein at consistent densities (100–200 RU) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.